![molecular formula C8H6N2O5S B2872030 3-oxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-5-carboxylic acid 1,1-dioxide CAS No. 1943702-00-8](/img/structure/B2872030.png)

3-oxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-5-carboxylic acid 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

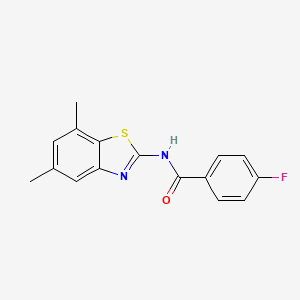

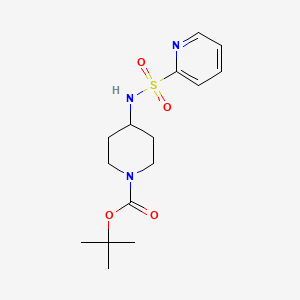

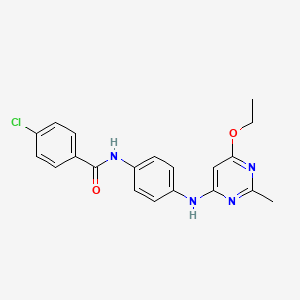

The compound “3-oxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-5-carboxylic acid 1,1-dioxide” belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides . This class of compounds is known for various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of these compounds is influenced by the functional groups attached to the ring .

Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxides involves various functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different positions of the ring . A new sequence of 2,3-dihydro-3-oxo-4H-thieno[3,4-e][1,2,4]thiadiazine 1,1-dioxides was synthesized by Arranz et al .Molecular Structure Analysis

The molecular structure of 1,2,4-benzothiadiazine-1,1-dioxides involves a sulfur atom adjacent to at least one ring nitrogen atom . The sulfur atom can exhibit a valency other than 2, which is indicated by including the small Greek letter λ after the numeral that specifies the ring sulfur atom, followed by a superscript numeral to show the valency of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-benzothiadiazine-1,1-dioxides are influenced by the functional groups attached to the ring . For instance, a halo group at the 7 and 8 positions of the ring gave active compounds .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Divergent Synthesis : A new class of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines has been discovered, showing the versatility of this compound in the synthesis of benzimidazole and benzothiazole derivatives through molecular iodine-mediated oxidative cyclization (Naresh, Kant, & Narender, 2014).

- Catalytic Applications : The compound has been used as a highly efficient and homogeneous catalyst for the synthesis of various derivatives, such as 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives under aqueous media, demonstrating its utility in green chemistry protocols (Khazaei et al., 2015).

Biological Applications and Potential Therapeutic Uses

- Potentiators of AMPA/kainate Receptors : Certain derivatives of this compound have been evaluated for their activity as allosteric modulators of kainate-activated currents in primary cultures of cerebellar granule neurons. This suggests potential therapeutic applications in neurological disorders (Braghiroli et al., 2002).

- Imaging of Alzheimer's Disease : A carbon-11-labeled derivative has been synthesized for potential use in PET tracers for imaging of Alzheimer's disease, indicating its role in diagnostic imaging (Miao et al., 2019).

Chemical Properties and Synthesis Techniques

- Solid-phase Synthesis : Solid-phase synthesis techniques have been developed for derivatives of this compound, indicating advancements in synthesis methodologies (McMaster et al., 2014).

- Novel Heterocyclic Systems : Novel heterocyclic ring systems have been synthesized from derivatives, expanding the potential applications in chemical research (Murthy et al., 1989).

Mécanisme D'action

Orientations Futures

The future directions in the research of 1,2,4-benzothiadiazine-1,1-dioxides involve the exploration of their various pharmacological activities and the development of new compounds with improved activity . The advent of computerized molecular graphics may boost the study of structural–activity relationships .

Propriétés

IUPAC Name |

1,1,3-trioxo-4H-1λ6,2,4-benzothiadiazine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O5S/c11-7(12)4-2-1-3-5-6(4)9-8(13)10-16(5,14)15/h1-3H,(H,11,12)(H2,9,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZAJTNKYNWYMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)S(=O)(=O)NC(=O)N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(4-Bromophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2871951.png)

![6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2871957.png)

![1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2871959.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclohex-3-enecarboxamide](/img/structure/B2871965.png)

![3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2871968.png)

![[(2-Fluorobenzyl)sulfanyl]acetic acid](/img/structure/B2871969.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2871970.png)